molecular formula C15H18N2OS B13272403 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide

Cat. No.: B13272403
M. Wt: 274.4 g/mol
InChI Key: CRHCNUFSDTWGJL-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide is a compound that features a thiophene ring, an aromatic amide, and an amino group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural uniqueness.

Preparation Methods

The synthesis of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide involves several steps. One common method includes the condensation of a thiophene derivative with an appropriate amine and a phenyl group under controlled conditions. The reaction typically requires a catalyst and may involve solvents like DMF (dimethylformamide) or ethanol . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways . For instance, it might inhibit enzyme activity or block receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and aromatic amides. Some notable examples are:

What sets 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-3-phenyl-N-(1-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12/h2-9,11,13H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHCNUFSDTWGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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